Unique Structural Arrangement vs. Analogs
2-Amino-3-(4-bromobenzoyl)benzoic acid possesses a unique ortho-relationship between the carboxylic acid and benzoyl substituents, combined with a meta-oriented amino group. This arrangement is distinct from Bromfenac itself, which has a benzeneacetic acid side chain (CAS 91714-93-1), and from other bromfenac impurities like AHR 11652 (Bromfenac Impurity 6, CAS 241825-88-7) which is a cyclic amide. The specific substitution pattern is confirmed by its canonical SMILES and InChI key , which are unique identifiers. This structural differentiation results in a unique chemical identity that cannot be replicated by other compounds in the same class [1].
| Evidence Dimension | Chemical Structure and Identity |
|---|---|
| Target Compound Data | Benzoic acid core with 2-amino, 3-(4-bromobenzoyl) substitution pattern (CAS 241496-82-2) |
| Comparator Or Baseline | Bromfenac (CAS 91714-93-1): Benzeneacetic acid core. AHR 11652 (Bromfenac Impurity 6, CAS 241825-88-7): Cyclic amide derivative. |
| Quantified Difference | Qualitative structural difference |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the correct compound is essential for accurate analytical method development and regulatory filing; an incorrect analog will not co-elute or provide the correct spectral signature, rendering an analytical method invalid.
- [1] Veeprho. Bromfenac Impurity 6 (CAS 241825-88-7) Product Page. 2022. View Source
